Interferon alpha-IFNAR-IN-1 hydrochloride is a potent and selective inhibitor of the type I interferon (IFN) receptor, specifically targeting the IFNAR1 subunit. [, , ] While type I IFNs play a crucial role in antiviral and antitumor immunity, dysregulation of their signaling pathways can contribute to autoimmune and inflammatory diseases. [, ] Therefore, Interferon alpha-IFNAR-IN-1 hydrochloride serves as a valuable tool to study the role of type I IFN signaling in various biological processes and disease models.
Interferon alpha-IFNAR-IN-1 hydrochloride exerts its inhibitory effect by binding to the IFNAR1 subunit of the type I IFN receptor. [, ] This binding prevents the formation of a functional receptor complex with the IFNAR2 subunit, thereby inhibiting the binding of type I IFNs (such as IFN-α and IFN-β) to their receptor. [, , ] Consequently, downstream signaling events mediated by the JAK-STAT pathway are blocked, including the phosphorylation of STAT1 and STAT2, and the expression of IFN-stimulated genes (ISGs). [, , ] By disrupting this signaling cascade, Interferon alpha-IFNAR-IN-1 hydrochloride effectively inhibits the biological effects of type I IFNs, including their antiviral, antiproliferative, and immunomodulatory activities. [, , ]
Investigating the role of IFN-α in lupus-like disease: Studies using mouse models with TREX1 deficiency (a cause of familial chilblain lupus in humans) have employed Interferon alpha-IFNAR-IN-1 hydrochloride to investigate the role of IFN-α in autoimmune pathogenesis. [] Results indicate that T cells in these models spontaneously produce IFN-α, contributing to disease development, and suggesting potential for small-molecule inhibition of TREX1 as an antiviral and anticancer immunotherapy strategy. []
Studying the role of TLR9 in microvesicle release: Researchers have utilized Interferon alpha-IFNAR-IN-1 hydrochloride to investigate the mechanisms behind microvesicle release from immune cells. [, ] These studies demonstrated that stimulating immune cells with a TLR9 agonist induced the release of microvesicles, and this release was dependent on IFN-α signaling. [, ] This finding suggests a potential role for TLR9 and IFN-α in autoimmune diseases like lupus.
Exploring the interplay of inflammatory pathways in diabetes: Interferon alpha-IFNAR-IN-1 hydrochloride has been used in studies with non-obese diabetic (NOD) mice to investigate the complex interactions between inflammatory pathways in type 1 diabetes. [] Results suggest that PTGER4 inhibition in these mice improves IFNAR signaling, reduces inflammatory signals, and inhibits autoimmune responses, highlighting PTGER4 as a potential therapeutic target in type 1 diabetes. []
Analyzing the effects of IFN-α subtypes in Hepatitis C: Interferon alpha-IFNAR-IN-1 hydrochloride has been used to investigate the different activities of IFN-α subtypes in chronic hepatitis C (CHC) patients. [, ] Studies utilizing this compound have shown that IFNAR-1 expression levels in patients, potentially influenced by endogenous IFN-λ levels, can predict response to IFN-based therapy. [, ] This finding provides valuable insight into the mechanisms of action of different IFN-α subtypes and their potential for personalized treatment strategies in CHC.
Developing novel therapeutics for autoimmune diseases: Given its ability to effectively block type I IFN signaling, Interferon alpha-IFNAR-IN-1 hydrochloride can be further investigated for its therapeutic potential in treating autoimmune diseases like systemic lupus erythematosus (SLE). [] Future research could focus on optimizing its delivery, efficacy, and safety profile in preclinical and clinical settings.
Understanding the role of IFNAR1 in different cell types: While Interferon alpha-IFNAR-IN-1 hydrochloride has been used to study IFNAR1 function in immune cells, its role in other cell types, such as neurons and epithelial cells, remains largely unexplored. [, , ] Investigating the cell-type-specific effects of IFNAR1 inhibition could provide novel insights into the pathogenesis of various diseases and identify new therapeutic targets.
Exploring the potential of combination therapies: Combining Interferon alpha-IFNAR-IN-1 hydrochloride with other immunomodulatory agents or targeted therapies could potentially enhance treatment efficacy in diseases like cancer and autoimmunity. [] Further research is needed to identify synergistic drug combinations and optimize treatment regimens for specific disease contexts.
CAS No.: 127687-08-5
CAS No.: 128-68-7
CAS No.: 143343-98-0
CAS No.: 74833-39-9
CAS No.: 79802-71-4